5-Carbamoylmethyluridine for tRNA Modification Research
5-Carbamoylmethyluridine (ncm⁵U, CAS 29569-30-0) is a post-transcriptionally modified uridine nucleoside characterized by a 2-amino-2-oxoethyl (carbamoylmethyl) substituent at the C5 position of the uracil base [1]. This compound occurs naturally at the wobble position (position 34) of eukaryotic cytosolic tRNAs and is a key intermediate in the biosynthetic pathway leading to 5-methoxycarbonylmethyluridine (mcm⁵U) [2]. As a member of the wobble uridine modification family, ncm⁵U shares structural similarity with 5-carboxymethyluridine (cm⁵U) and 5-methoxycarbonylmethyluridine (mcm⁵U), yet its distinct carbamoyl side chain confers unique biochemical properties that differentiate it from these analogs in both biosynthetic positioning and translational function [3].
1
Wobble Modification Pathway Studies
Research fit for mapping Elongator- and Trm9-dependent biosynthetic steps in eukaryotic tRNA wobble uridine modification.
Distinct accumulation in trm9Δ mutants supports pathway-specific intermediate identification.
2
Ribosome Profiling & Translational Fidelity
Selection context for studying codon optimality and A-site/P-site decoding dynamics where side-chain composition influences ribosome behavior.
Carbamoyl moiety imparts decoding properties not replicated by cm⁵U or mcm⁵U.
3
UHPLC-MS/MS Nucleoside Profiling
Analytical reference standard fit for targeted LC-MS quantification of modified nucleosides in research tissue matrices.
Requires certified reference material for retention time verification and calibration.
[1] Chheda GB, Patrzyc HB, Tworek HA, Dutta SP. Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine. Nucleosides Nucleotides. 1999 Oct;18(10):2155-2173. doi:10.1080/07328319908044873. PMID:10616723. View Source
[2] Huang B, Johansson MJO, Byström AS. An early step in wobble uridine tRNA modification requires the Elongator complex. RNA. 2005 Apr;11(4):424-436. doi:10.1261/rna.7249905. PMCID:PMC1370732. View Source
[3] Mazauric M-H, Dirick L, Purushothaman SK, Björk GR, Lapeyre B. Unexpected accumulation of ncm⁵U and ncm⁵s²U in a trm9 mutant suggests an additional step in the synthesis of mcm⁵U and mcm⁵s²U. PLoS ONE. 2011;6(6):e20783. doi:10.1371/journal.pone.0020783. View Source
Uridine Analog Limitations for 5-Carbamoylmethyluridine
Generic uridine analogs—including unmodified uridine, 5-carboxymethyluridine (cm⁵U), and 5-methoxycarbonylmethyluridine (mcm⁵U)—cannot be freely substituted for 5-carbamoylmethyluridine (ncm⁵U) due to functional divergence at multiple levels. First, ncm⁵U occupies a distinct and non-redundant position within the biosynthetic hierarchy: genetic disruption of the Trm9/Trm112 methyltransferase complex causes accumulation of ncm⁵U with concomitant depletion of mcm⁵U, establishing that ncm⁵U is not simply a precursor but a biochemically trapped intermediate that accumulates under specific metabolic conditions [1]. Second, high-resolution ribosome profiling reveals that ncm⁵U exhibits decoding effects at the ribosomal A-site and P-site that are distinct from those of mcm⁵U and other wobble modifications, indicating that the side-chain composition—carbamoyl versus methoxycarbonyl—directly influences translational dynamics rather than serving merely as a generic structural placeholder [2]. Third, ncm⁵U demonstrates unique chromatographic mobility and UV absorption characteristics that enable unequivocal identification in HPLC-based analytical workflows, whereas co-elution or spectral overlap with mcm⁵U or cm⁵U would compromise analytical specificity without authentic ncm⁵U reference material [3]. Consequently, substitution with an analog introduces confounding variables in studies of tRNA modification pathways, translational fidelity, and quantitative nucleoside profiling.
This Product5-Carbamoylmethyluridine (ncm⁵U)
Carbamoyl side chain; accumulates in trm9Δ mutants; distinct A-site/P-site decoding effects.
Analog Not Interchangeablemcm⁵U / cm⁵U / unmodified uridine
Methoxycarbonyl or carboxyl side chain; absent in trm9-deficient backgrounds; different ribosomal decoding profiles.
Biosynthetic PositionStably accumulating intermediate under blocked Trm9 methylation
Substitution Consequencemcm⁵U cannot serve as proxy when downstream methylation is genetically disrupted
Analytical SpecificityUnique chromatographic mobility and UV absorption for unequivocal HPLC identification
Substitution ConsequenceCo-elution or spectral overlap with cm⁵U or mcm⁵U may compromise analytical specificity
[1] Mazauric M-H, Dirick L, Purushothaman SK, Björk GR, Lapeyre B. Unexpected accumulation of ncm⁵U and ncm⁵s²U in a trm9 mutant suggests an additional step in the synthesis of mcm⁵U and mcm⁵s²U. PLoS ONE. 2011;6(6):e20783. doi:10.1371/journal.pone.0020783. View Source
[2] Klassen R, et al. Suboptimal codon pairs trigger ribosome collisions and cellular quality control responses in tRNA modification mutants. Nucleic Acids Res. 2025 Dec 23;53(22):gkaf1311. doi:10.1093/nar/gkaf1311. PMCID:PMC12721868. View Source
[3] Glasser AL, Tuite MF, Sochacka E, Santos M, Keith G, el Adlouni C, Malkiewicz A, Desgrès J. Presence and coding properties of 2'-O-methyl-5-carbamoylmethyluridine (ncm⁵Um) in the wobble position of the anticodon of tRNA(Leu) (U*AA) from brewer's yeast. FEBS Lett. 1992 Dec 21;314(3):381-385. doi:10.1016/0014-5793(92)81510-s. View Source
Differentiation Evidence for 5-Carbamoylmethyluridine
Biosynthetic Accumulation in Trm9-Deficient Mutants
Genetic disruption of the Trm9 methyltransferase (trm9Δ) in yeast produces a qualitative switch in wobble uridine modification: mcm⁵U and mcm⁵s²U become undetectable by HPLC, while ncm⁵U and ncm⁵s²U accumulate as the major detectable intermediates [1]. This demonstrates that ncm⁵U is not merely a transient precursor but a stably accumulating metabolite when downstream methylation is blocked.
Biosynthetic Accumulation in trm9ΔHead-to-head
Presence-to-absence switch: ncm⁵U accumulates as major detectable species in trm9Δ mutant, while mcm⁵U and mcm⁵s²U are absent (below detection).
Supports pathway-specific intermediate identification; mcm⁵U cannot serve as proxy in Trm9-deficient genetic backgrounds.
HPLC analysis of S. cerevisiae tRNA hydrolysates; trm9Δ and trm112Δ mutants vs wild-type.
Nucleoside abundance in tRNA hydrolysate (detected by HPLC)
Target Compound Data
ncm⁵U accumulates to detectable major species in trm9Δ mutant
Comparator Or Baseline
mcm⁵U and mcm⁵s²U are absent (below detection) in trm9Δ mutant
Quantified Difference
Presence-to-absence switch: ncm⁵U accumulates while mcm⁵U is depleted
Conditions
HPLC analysis of tRNA hydrolysates from S. cerevisiae trm9Δ and trm112Δ mutants versus wild-type
Why This Matters
For researchers studying wobble uridine modification pathways, authentic ncm⁵U reference standard is essential for identifying this pathway-specific intermediate, whereas mcm⁵U cannot serve as a proxy due to its complete absence in trm9-deficient genetic backgrounds.
[1] Mazauric M-H, Dirick L, Purushothaman SK, Björk GR, Lapeyre B. Unexpected accumulation of ncm⁵U and ncm⁵s²U in a trm9 mutant suggests an additional step in the synthesis of mcm⁵U and mcm⁵s²U. PLoS ONE. 2011;6(6):e20783. doi:10.1371/journal.pone.0020783. View Source
Distinct Ribosomal A- and P-Site Decoding Effects
High-resolution ribosome profiling in wobble uridine modification (U34) mutants reveals that 5-carbamoylmethyluridine (ncm⁵U) exhibits distinct effects on translation elongation at the ribosomal A-site and P-site [1]. This functional differentiation contrasts with the decoding behavior of other U34 modifications, underscoring that the carbamoyl side chain confers specific, non-interchangeable effects on ribosome dynamics [1].
Ribosomal A- and P-Site DecodingClass-level
Distinct effects on translation elongation at ribosomal A-site and P-site; qualitative divergence from other U34 modifications.
Carbamoyl side chain confers site-specific decoding properties not replicated by other 5-substituents; substitution may confound translation studies.
High-resolution ribosome profiling in U34 modification mutants (S. cerevisiae).
Ribosome stalling and translation elongation dynamics at codon pairs
Target Compound Data
ncm⁵U exhibits distinct effects at ribosomal A-site and P-site during decoding
Comparator Or Baseline
Other wobble uridine modifications exhibit different A-site/P-site decoding profiles
Quantified Difference
Site-specific functional divergence (qualitative observation from ribosome profiling data)
Conditions
High-resolution ribosome profiling in U34 modification mutants (Saccharomyces cerevisiae)
Why This Matters
In translational fidelity and ribosome collision studies, substitution of ncm⁵U with mcm⁵U or other wobble uridine analogs may yield confounded results because the carbamoyl moiety imparts site-specific decoding properties not replicated by other 5-substituents.
[1] Klassen R, et al. Suboptimal codon pairs trigger ribosome collisions and cellular quality control responses in tRNA modification mutants. Nucleic Acids Res. 2025 Dec 23;53(22):gkaf1311. doi:10.1093/nar/gkaf1311. PMCID:PMC12721868. View Source
Crystallographic Refinement Quality
Three-dimensional X-ray diffraction analysis of 5-carbamoylmethyluridine (1) and 5-carboxymethyluridine (2) revealed differential crystallographic refinement quality. Compound 1 (ncm⁵U) refined to R = 0.036, while compound 2 (cm⁵U) refined to R = 0.047 [1]. This lower R-factor for ncm⁵U indicates a higher degree of agreement between the crystallographic model and experimental diffraction data.
Crystallographic RefinementHead-to-head
ncm⁵U R = 0.036 vs cm⁵U R = 0.047 (ΔR = 0.011)
Lower R-factor supports more ordered crystal packing; relevant for structural biology applications requiring high-resolution nucleoside models.
The superior crystallographic refinement of ncm⁵U relative to cm⁵U suggests that the carbamoyl side chain may facilitate more ordered crystal packing or reduced conformational heterogeneity, which is relevant for structural biology applications requiring high-resolution nucleoside models.
[1] Takeda A, Ohashi Y, Tomita K, Ikehara M. Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Nucleic Acids Res. 1981;9(3):893-910. View Source
Differential Abundance in Cancer Tissue by UHPLC-MS/MS
A validated UHPLC-UniSpray-MS/MS methodology enabled simultaneous quantification of 42 modified nucleosides, including 5-carbamoylmethyluridine (ncm⁵U), 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), and 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm⁵Um) [1]. Significant differences in ncm⁵U levels were detected between cancerous and noncancerous tissues from non-small cell lung cancer clinical specimens, whereas other modified nucleosides exhibited distinct abundance patterns [1].
UHPLC-MS/MS Tissue ProfilingCross-study
Reported differential abundance between cancerous and noncancerous lung tissue specimens; distinct pattern from mcm⁵s²U and mcm⁵Um.
Supports tissue-specific abundance context; authentic reference material required for accurate calibration in nucleoside biomarker research panels.
Validated UHPLC-UniSpray-MS/MS; 15 min separation; non-small cell lung cancer research specimens.
UHPLC-MS/MSmodified nucleoside quantificationcancer biomarkernon-small cell lung cancer
Evidence Dimension
Nucleoside abundance in tissue (cancerous versus noncancerous)
Target Compound Data
ncm⁵U shows significant differential abundance between cancerous and noncancerous tissues
Comparator Or Baseline
mcm⁵s²U and mcm⁵Um show different abundance patterns; 31 modified nucleosides detected in clinical tissues
Quantified Difference
Statistically significant differential abundance (exact fold-change values not reported in abstract)
Conditions
UHPLC-UniSpray-MS/MS; 15 min separation; mouse tissues and non-small cell lung cancer clinical specimens
Why This Matters
For clinical mass spectrometry laboratories developing modified nucleoside biomarker panels, authentic ncm⁵U reference material is required for accurate calibration and quantification, as the compound exhibits tissue-specific abundance patterns distinct from its methoxycarbonyl analogs.
UHPLC-MS/MSmodified nucleoside quantificationcancer biomarkernon-small cell lung cancer
[1] Development of a highly sensitive method for the quantitative analysis of modified nucleosides using UHPLC-UniSpray-MS/MS. J Pharm Biomed Anal. 2025. doi:10.1016/j.jpba.2025.xxx. View Source
NMR Conformational Comparison with Analogs
A comparative 270-MHz ¹H NMR study of 5-carboxymethyluridine (cm⁵U), 5-methoxycarbonylmethyluridine (mcm⁵U), and 5-carbamoylmethyluridine (ncm⁵U) revealed that the 5-substituent produces no significant alteration in furanose puckers, their equilibrium state, or the relative populations of gg, tg, and gt exocyclic hydroxymethyl rotamers relative to unmodified uridine [1]. All three derivatives favor the anti glycosyl conformation [1].
NMR Conformational ComparisonHead-to-head
No significant alteration in furanose pucker or rotamer populations among ncm⁵U, cm⁵U, and mcm⁵U; all favor anti glycosyl conformation.
Near-identical solution conformations indicate differentiation arises from side-chain chemistry, not conformational perturbation.
This evidence establishes that while ncm⁵U, cm⁵U, and mcm⁵U share near-identical solution-state conformations, their biological and biosynthetic differentiation arises from side-chain chemistry rather than conformational perturbation—highlighting that procurement decisions should be driven by side-chain-specific functionality (carbamoyl versus carboxyl/methoxycarbonyl) rather than conformational assumptions.
[1] Lipnick RL, Fissekis JD. A comparative proton magnetic resonance conformational study of the tRNA 'wobble' nucleosides 5-carboxymethyl-, 5-methoxycarbonylmethyl-, and 5-carbamoylmethyl-uridine. Can J Biochem. 1980 Dec;58(12):1355-1358. PMID:6265045. View Source
HPLC Purity Certification for Analytical Standards
Commercially available 5-carbamoylmethyluridine analytical reference standard is supplied with HPLC purity certification of ≥95% (empirical formula C₁₁H₁₅N₃O₇, molar mass 301.25 g/mol) [1]. The compound identity is confirmed by ¹H NMR spectroscopy, with the spectrum corresponding to the assigned structure, and storage conditions are specified as +2 to +8°C [1].
HPLC Purity CertificationSpecification review
Purity (HPLC) ≥ 95%; ¹H NMR spectrum corresponds to assigned structure; storage at +2 to +8°C.
Verifiable quality benchmark for HPLC calibration, retention time verification, and tRNA hydrolysate nucleoside identification.
Supplier specification; empirical formula C₁₁H₁₅N₃O₇, molar mass 301.25 g/mol.
analytical reference standardHPLC puritytRNA hydrolysate analysisquality control
Evidence Dimension
Analytical reference standard purity specification
No comparator provided (vendor specification only)
Quantified Difference
Not applicable (single-compound specification)
Conditions
HPLC purity analysis; ¹H NMR structural confirmation; storage at +2 to +8°C
Why This Matters
For laboratories requiring certified reference material for HPLC calibration, retention time verification, or tRNA hydrolysate nucleoside identification, the documented ≥95% purity specification provides a verifiable quality benchmark for procurement.
analytical reference standardHPLC puritytRNA hydrolysate analysisquality control
[1] Carl Roth GmbH. Technical Data Sheet: 5-Carbamoylmethyluridine, Art. No. 317H, CAS 29569-30-0. View Source
5-Carbamoylmethyluridine Application Scenarios
Wobble Modification Pathway Elucidation in Yeast
Investigators mapping the biosynthetic hierarchy of eukaryotic wobble uridine modifications—specifically the Elongator-dependent and Trm9/Trm112-dependent steps—require authentic ncm⁵U reference material for HPLC-based nucleoside identification. As demonstrated in trm9Δ mutant analysis, ncm⁵U accumulates when mcm⁵U is absent, making ncm⁵U an essential diagnostic marker for distinguishing between early (Elongator-dependent) and late (Trm9-dependent) pathway intermediates [1]. Substitution with cm⁵U or mcm⁵U reference standards would fail to identify the pathway-specific accumulation pattern. This scenario is directly supported by the biosynthetic pathway differentiation evidence in Section 3.
Ribosome Profiling of Codon Optimality
Investigators employing ribosome profiling to study how individual wobble uridine modifications affect translation elongation rates and ribosome stalling require ncm⁵U-containing tRNA substrates or ncm⁵U modification mutants. The distinct A-site and P-site decoding effects of ncm⁵U, as revealed by high-resolution ribosome profiling, indicate that studies of codon optimality and ribosome collisions cannot substitute mcm⁵U or cm⁵U for ncm⁵U without altering the observed translational phenotype [2]. This scenario is directly supported by the translational decoding specificity evidence in Section 3.
Biomarker Discovery by UHPLC-MS/MS
Clinical mass spectrometry laboratories developing targeted UHPLC-MS/MS methods for modified nucleoside quantification in tissue or biofluid specimens require authentic ncm⁵U reference standard for accurate calibration and retention time verification. The validated UniSpray-MS/MS methodology demonstrating differential ncm⁵U abundance between cancerous and noncancerous lung tissues underscores that ncm⁵U quantification demands a certified reference standard with known purity and retention characteristics [3]. This scenario is directly supported by the UHPLC-MS/MS quantitative detection evidence in Section 3.
X-Ray Crystallography of Nucleoside Conformation
Structural biologists conducting X-ray crystallographic analysis of modified nucleosides for anticodon loop modeling or tRNA structure-function studies benefit from ncm⁵U's superior crystallographic refinement properties (R = 0.036) relative to cm⁵U (R = 0.047) [4]. The higher-quality diffraction data obtainable with ncm⁵U crystals supports more accurate structural modeling of wobble-position nucleosides in tRNA anticodon loops. This scenario is directly supported by the crystallographic refinement evidence in Section 3.
Structural modeling of wobble-position nucleosides in tRNA anticodon loops
[1] Mazauric M-H, Dirick L, Purushothaman SK, Björk GR, Lapeyre B. Unexpected accumulation of ncm⁵U and ncm⁵s²U in a trm9 mutant suggests an additional step in the synthesis of mcm⁵U and mcm⁵s²U. PLoS ONE. 2011;6(6):e20783. doi:10.1371/journal.pone.0020783. View Source
[2] Klassen R, et al. Suboptimal codon pairs trigger ribosome collisions and cellular quality control responses in tRNA modification mutants. Nucleic Acids Res. 2025 Dec 23;53(22):gkaf1311. doi:10.1093/nar/gkaf1311. PMCID:PMC12721868. View Source
[3] Development of a highly sensitive method for the quantitative analysis of modified nucleosides using UHPLC-UniSpray-MS/MS. J Pharm Biomed Anal. 2025. View Source
[4] Takeda A, Ohashi Y, Tomita K, Ikehara M. Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Nucleic Acids Res. 1981;9(3):893-910. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.